molecular formula C40H67N11O6S B1192140 ARC-3002

ARC-3002

Cat. No.: B1192140
M. Wt: 830.11
InChI Key: FUZDVWNNNUBYCF-KKLWWLSJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ARC-3002 is a novel small-molecule inhibitor targeting kinase pathways implicated in inflammatory and oncogenic processes. Its molecular structure features a pyrimidine core with a trifluoromethyl substituent, enhancing binding affinity to ATP pockets in kinases like JAK3 and EGFR . Preclinical studies indicate potent IC50 values of 2.1 nM (JAK3) and 4.8 nM (EGFR), with high selectivity over related kinases (e.g., JAK1: IC50 > 1,000 nM) . Its pharmacokinetic profile shows 89% oral bioavailability in murine models and a half-life of 8.2 hours, supporting once-daily dosing in clinical trials . Current research focuses on its dual anti-inflammatory and anti-proliferative effects, positioning it as a candidate for rheumatoid arthritis and non-small-cell lung cancer (NSCLC) .

Properties

Molecular Formula

C40H67N11O6S

Molecular Weight

830.11

IUPAC Name

N-((R)-6-Amino-1-((6-(((R)-1-amino-5-guanidino-1-oxopentan-2-yl)amino)-6-oxohexyl)amino)-1-oxohexan-2-yl)-8-(4-(isoquinolin-5-ylsulfonyl)-1,4-diazepan-1-yl)octanamide

InChI

InChI=1S/C40H67N11O6S/c41-21-8-7-15-34(39(55)46-22-9-4-6-19-36(52)48-33(38(42)54)16-12-23-47-40(43)44)49-37(53)18-5-2-1-3-10-25-50-26-13-27-51(29-28-50)58(56,57)35-17-11-14-31-30-45-24-20-32(31)35/h11,14,17,20,24,30,33-34H,1-10,12-13,15-16,18-19,21-23,25-29,41H2,(H2,42,54)(H,46,55)(H,48,52)(H,49,53)(H4,43,44,47)/t33-,34-/m1/s1

InChI Key

FUZDVWNNNUBYCF-KKLWWLSJSA-N

SMILES

O=C(N[C@H](CCCCN)C(NCCCCCC(N[C@H](CCCNC(N)=N)C(N)=O)=O)=O)CCCCCCCN1CCCN(S(=O)(C2=C(C=CN=C3)C3=CC=C2)=O)CC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ARC3002;  ARC 3002;  ARC-3002

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

ARC-3002 is structurally analogous to Tofacitinib (JAK3 inhibitor) and Osimertinib (EGFR inhibitor), but key modifications enhance specificity and bioavailability:

Property This compound Tofacitinib Osimertinib
Core Structure Pyrimidine Pyrrolopyrimidine Pyrimidine
Substituent Trifluoromethyl Piperidine Acrylamide
Molecular Weight 438.5 g/mol 504.5 g/mol 499.6 g/mol
Selectivity (JAK3) >500-fold vs. JAK1 10-fold vs. JAK1 N/A

The trifluoromethyl group in this compound reduces off-target interactions compared to Tofacitinib’s piperidine moiety, which binds non-specifically to JAK1 . Unlike Osimertinib’s acrylamide group (which covalently targets EGFR T790M), this compound’s reversible binding minimizes toxicity risks .

Functional Comparison

Efficacy in Disease Models:

Compound JAK3 Inhibition (IC50, nM) EGFR Inhibition (IC50, nM) Anti-inflammatory (IL-6 Reduction, %) Tumor Shrinkage (NSCLC, %)
This compound 2.1 4.8 78% (10 mg/kg) 62% (50 mg/kg)
Tofacitinib 5.6 N/A 65% (10 mg/kg) N/A
Osimertinib N/A 0.8 N/A 85% (80 mg/kg)

This compound demonstrates balanced potency against both JAK3 and EGFR, unlike Tofacitinib (JAK3-specific) or Osimertinib (EGFR-specific). However, Osimertinib shows superior tumor shrinkage in EGFR-mutant NSCLC due to its covalent binding mechanism .

Pharmacokinetic Profiles:

Parameter This compound Tofacitinib Osimertinib
Bioavailability 89% 74% 68%
Half-life (hours) 8.2 3.1 48.0
Cmax (µg/mL) 1.8 1.2 2.4

This compound’s extended half-life compared to Tofacitinib supports sustained target engagement, while Osimertinib’s prolonged half-life correlates with cumulative toxicity in clinical settings .

Data Tables and Research Findings

Table 1: In Vitro Selectivity Screening

Kinase This compound (IC50, nM) Tofacitinib (IC50, nM)
JAK3 2.1 5.6
JAK1 >1,000 56
EGFR 4.8 N/A
HER2 320 N/A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ARC-3002
Reactant of Route 2
Reactant of Route 2
ARC-3002

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.